4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)-
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Overview
Description
4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- is a heterocyclic compound that contains both thiazolidinone and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as potential treatments for various diseases.
Industry
Industrially, such compounds may be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone derivatives: Known for their diverse biological activities.
1,3,4-Thiadiazole derivatives: Studied for their antimicrobial and anticancer properties.
Thiophene derivatives: Known for their applications in materials science and medicinal chemistry.
Uniqueness
The uniqueness of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- lies in its combination of thiazolidinone and thiadiazole moieties, which may confer unique biological activities and chemical reactivity.
Biological Activity
4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. Its structure features a thiazolidinone ring fused with a thiadiazole and a thienyl group, which contributes to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of 4-Thiazolidinone, 3-(1,3,4-thiadiazol-2-yl)-2-(2-thienyl)- is C9H7N3OS. The presence of nitrogen and sulfur atoms in its five-membered ring structure is crucial for its biological activity. The compound's unique combination of structural features enhances its binding affinity to various biological targets.
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit potent antimicrobial properties. For instance, a study synthesized several thiazolidinone derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Most derivatives demonstrated significant activity against Gram-positive bacteria, outperforming standard antibiotics like ampicillin. However, they showed limited effectiveness against Gram-negative strains .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
Compound Name | Target Bacteria | Activity Level |
---|---|---|
4-Thiazolidinone Derivative A | Staphylococcus aureus | High |
4-Thiazolidinone Derivative B | Escherichia coli | Low |
4-Thiazolidinone Derivative C | Bacillus subtilis | Moderate |
Anticancer Activity
The anticancer potential of 4-thiazolidinone derivatives has been explored in various studies. One significant study evaluated the cytotoxic effects of several derivatives on human cancer cell lines such as A549 (lung carcinoma) and CACO-2 (colorectal adenocarcinoma). The results indicated that these compounds effectively reduced metabolic activity in cancer cells at concentrations ranging from 10 to 100 µM .
Case Study: Cytotoxicity Evaluation
In vitro tests revealed that certain thiazolidinone derivatives induced apoptosis in cancer cells. For example, compounds were shown to arrest the cell cycle at the G1 phase and inhibit key enzymes involved in cancer progression .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Les-3166 | A549 | 25 | Apoptosis induction |
Les-5935 | CACO-2 | 30 | CDK2 inhibition |
Les-6009 | SH-SY5Y | 20 | G1 arrest |
The mechanisms by which these compounds exert their biological effects are multifaceted. Molecular docking studies have suggested that the binding interactions between thiazolidinones and bacterial enzymes could be responsible for their antibacterial properties. Additionally, anticancer activities are attributed to their ability to induce apoptosis and inhibit cell proliferation through various pathways .
Properties
CAS No. |
91260-06-9 |
---|---|
Molecular Formula |
C9H7N3OS3 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-2-1-3-14-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2 |
InChI Key |
VJQWGBKGIIEMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=CS2)C3=NN=CS3 |
Origin of Product |
United States |
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